Taltobulin trifluoroacetate
Overview
Description
Preparation Methods
The synthesis of Taltobulin trifluoroacetate involves several steps. One method begins with the Friedel-Crafts condensation of dimethylacrylic acid with benzene in the presence of aluminum chloride to produce 3-methyl-3-phenylbutanoic acid. This acid is then activated as a mixed anhydride by treatment with pivaloyl chloride and triethylamine, followed by coupling with the lithium salt of (S)-4-isopropyl-2-oxazolidinone to furnish the chiral N-acyl oxazolidinone. Subsequent steps include diastereoselective introduction of an azido group, catalytic hydrogenation, and several other reactions to yield the final tripeptide .
Chemical Reactions Analysis
Taltobulin trifluoroacetate undergoes various chemical reactions, primarily involving its antimicrotubule activity. It inhibits the polymerization of tubulin, leading to the disruption of microtubule organization within cells. This disruption induces mitotic arrest and apoptosis . Common reagents used in these reactions include tubulin and various cell lines for in vitro studies .
Scientific Research Applications
Taltobulin trifluoroacetate has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a cytotoxic agent in antibody-drug conjugates for targeted cancer therapy . Its ability to circumvent P-glycoprotein-mediated resistance makes it valuable in studying drug resistance mechanisms in cancer cells . Additionally, it has been investigated for its potential to inhibit the growth of various tumor cell lines, including leukemia, ovarian, non-small cell lung cancer, breast, colon, and melanoma .
Mechanism of Action
The mechanism of action of Taltobulin trifluoroacetate involves its binding to the vinca domain between the alpha- and beta-subunits of tubulin. This binding inhibits tubulin polymerization, leading to the disruption of microtubule dynamics. The compound induces mitotic arrest and apoptosis by interfering with the normal function of microtubules during cell division . It also activates both the extracellular signal-regulated kinases and phosphoinositide 3-kinase/AKT signaling pathways, promoting cell viability and reducing apoptosis in certain contexts .
Comparison with Similar Compounds
Taltobulin trifluoroacetate is similar to other antimicrotubule agents such as docetaxel and paclitaxel. it is unique in its ability to circumvent P-glycoprotein-mediated resistance, which is a common issue with other antimicrotubule agents . Similar compounds include hemiasterlin, docetaxel, and paclitaxel . Each of these compounds has distinct molecular signatures and mechanisms of action, but this compound stands out due to its effectiveness against drug-resistant cancer cells .
Biological Activity
Taltobulin trifluoroacetate, also known as HTI-286, is a synthetic analogue of the natural product hemiasterlin, which is derived from marine sponges. This compound has garnered significant attention due to its potent biological activity as an antimicrotubule agent, particularly in the context of cancer therapeutics. This article delves into the biological activity of this compound, highlighting its mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.
This compound exerts its biological effects primarily through the inhibition of tubulin polymerization. It binds to the vinca domain of tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis in cancer cells. This mechanism is crucial for its efficacy as a cytotoxic agent in cancer therapy.
- Inhibition of Tubulin Polymerization : Taltobulin inhibits the assembly of purified tubulin, which is essential for microtubule formation. This inhibition prevents normal cell division and induces cell death .
- Disruption of Microtubule Organization : In cellular environments, taltobulin disrupts the organization of microtubules, further contributing to its cytotoxic effects .
Cytotoxicity Profiles
Taltobulin has demonstrated significant cytotoxicity against various cancer cell lines. In comparative studies with hemiasterlin, taltobulin's potency was found to be slightly lower but still within a therapeutically relevant range.
Table 1: Cytotoxicity of this compound
The above table summarizes the IC50 values for this compound across different cancer cell lines. Notably, taltobulin exhibits sub-nanomolar potency against HER2-positive cell lines while showing negligible activity against HER2-negative cells.
Case Studies and Research Findings
- Phase II Clinical Trials : Taltobulin advanced to Phase II clinical trials for non-small cell lung cancer (NSCLC) but was halted due to business decisions by Wyeth. Despite this setback, its potential as a targeted therapy remains significant .
- Antibody-Drug Conjugates (ADCs) : Recent studies have explored the use of taltobulin as a payload in ADCs targeting HER2-positive cancers. These conjugates demonstrated exquisite cytotoxicity against HER2-expressing cells while sparing antigen-negative cells, suggesting a promising avenue for targeted cancer therapy .
- Resistance Mechanisms : Unlike other microtubule-targeting agents such as paclitaxel and vinblastine, taltobulin is noted for its ability to circumvent P-glycoprotein-mediated drug resistance, making it a valuable candidate in treating resistant cancer types .
Properties
IUPAC Name |
(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43N3O4.C2HF3O2/c1-17(2)20(16-18(3)25(33)34)30(10)24(32)22(26(4,5)6)29-23(31)21(28-9)27(7,8)19-14-12-11-13-15-19;3-2(4,5)1(6)7/h11-17,20-22,28H,1-10H3,(H,29,31)(H,33,34);(H,6,7)/b18-16+;/t20-,21-,22-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWPCKJNFBDPFA-LPWSJWOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)NC.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C1=CC=CC=C1)NC.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44F3N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.